Glutaminyl Cyclase Inhibitor 1
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Overview
Description
Glutaminyl Cyclase Inhibitor 1 is a compound that targets the enzyme glutaminyl cyclase, which is involved in the formation of neurotoxic pyroglutamate-modified amyloid-beta peptides. These peptides are associated with the progression of Alzheimer’s disease and other neurodegenerative disorders. By inhibiting glutaminyl cyclase, this compound aims to reduce the formation of these harmful peptides, potentially offering therapeutic benefits for conditions like Alzheimer’s disease .
Preparation Methods
The preparation of Glutaminyl Cyclase Inhibitor 1 involves several synthetic routes and reaction conditions. One common method includes the use of imidazole derivatives, which are synthesized through a series of steps involving various reagents and solvents. For instance, the synthesis might involve the reaction of 1-(3-isothiocyanatopropyl)-5-methyl-1H-imidazole with other compounds in solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) under specific temperature conditions .
Industrial production methods often focus on optimizing these synthetic routes to ensure high yield and purity. This might involve the use of advanced techniques like computational modeling to design and develop more efficient inhibitors .
Chemical Reactions Analysis
Glutaminyl Cyclase Inhibitor 1 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common reagents used in these reactions include hydrogen, palladium on carbon (Pd/C), and various solvents like methanol and THF. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Glutaminyl Cyclase Inhibitor 1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used in the study of enzyme inhibition and the development of new synthetic methods.
Biology: The compound is used to investigate the role of glutaminyl cyclase in various biological processes, including protein modification and peptide formation.
Medicine: One of the primary applications is in the treatment of Alzheimer’s disease, where it helps reduce the formation of neurotoxic peptides.
Mechanism of Action
The mechanism of action of Glutaminyl Cyclase Inhibitor 1 involves the inhibition of the enzyme glutaminyl cyclase. This enzyme catalyzes the formation of pyroglutamate-modified amyloid-beta peptides, which are neurotoxic and contribute to the progression of Alzheimer’s disease. By inhibiting this enzyme, the compound reduces the formation of these harmful peptides, thereby potentially slowing down the progression of the disease .
The molecular targets of this compound include the active site of glutaminyl cyclase, where it binds and prevents the enzyme from catalyzing the formation of pyroglutamate residues .
Comparison with Similar Compounds
Glutaminyl Cyclase Inhibitor 1 is unique in its structure and mechanism of action compared to other similar compounds. Some of the similar compounds include:
PBD150: Another glutaminyl cyclase inhibitor with a different chemical structure.
PQ912: A well-known inhibitor that has shown efficacy in clinical trials for Alzheimer’s disease.
SEN177: Another inhibitor that targets the same enzyme but has a different binding affinity and potency.
Compared to these compounds, this compound offers unique advantages in terms of its binding efficiency and therapeutic potential, making it a promising candidate for further research and development .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-6-fluoro-N-[3-(4-methylimidazol-1-yl)propyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O2/c1-15-13-25(14-24-15)11-5-10-23-21-17(6-4-7-18(21)22)16-8-9-19(26-2)20(12-16)27-3/h4,6-9,12-14,23H,5,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJVKQMFLLMSJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)CCCNC2=C(C=CC=C2F)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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